![molecular formula C11H12BrN3O2 B567122 tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1234616-46-6](/img/structure/B567122.png)
tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine substituent. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated pyrazole undergoes cyclization with a pyridine derivative to form the pyrazolopyridine core.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products:
- Substituted pyrazolopyridine derivatives.
- Oxidized or reduced forms of the parent compound.
- Carboxylic acid derivative from ester hydrolysis .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology and Medicine:
- Investigated for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs).
- Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with an additional iodine substituent, which may alter its reactivity and biological activity.
tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Chlorine substituent instead of bromine, leading to different chemical and biological properties.
Uniqueness:
- The presence of the bromine atom in tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate provides unique reactivity, particularly in nucleophilic substitution reactions.
- The tert-butyl ester group enhances the compound’s stability and solubility, making it suitable for various applications in research and industry .
Activité Biologique
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1234616-46-6) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.14 g/mol. The compound features a bromine atom at the 3-position of the pyrazolo ring and a tert-butyl ester at the carboxylate position, contributing to its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by esterification reactions. A common synthetic route includes:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
- Esterification : Reacting the resulting acid with tert-butyl alcohol in the presence of acid catalysts.
This method allows for the efficient production of the compound while maintaining high yields.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays showed that certain substituted pyrazolo[3,4-b]pyridines, including those with modifications similar to this compound, displayed promising antitubercular activity.
Table 1: Antimicrobial Activity Against M. tuberculosis
Compound Name | MIC (µg/mL) | Activity Level |
---|---|---|
Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine | 5 | High |
Other Substituted Pyrazolo Compounds | 10-20 | Moderate |
The mechanism by which tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exerts its biological effects is thought to involve inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies suggest that it may bind effectively to pantothenate synthetase in M. tuberculosis, disrupting essential metabolic pathways and leading to bacterial cell death .
Cytotoxicity Studies
While exploring its therapeutic potential, cytotoxicity studies are crucial. Preliminary data indicate that tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Profile
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 15 | 2 |
MCF7 | 20 | 1.5 |
Normal Fibroblasts | >100 | - |
Case Study 1: Antitubercular Activity
A study conducted by Rao et al. (2023) synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The study found that compounds with specific substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), indicating strong antitubercular potential .
Case Study 2: Cancer Cell Line Evaluation
In another investigation focusing on cancer therapeutics, researchers assessed the efficacy of various pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines (MCF7). The results indicated that certain derivatives demonstrated significant cytotoxic effects with minimal toxicity to normal fibroblasts .
Propriétés
IUPAC Name |
tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDVHLTUWUHLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726257 | |
Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-46-6 | |
Record name | tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.